3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

描述

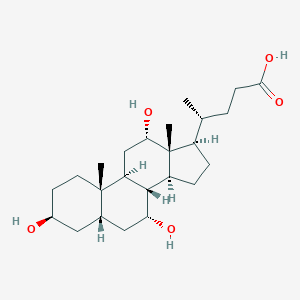

3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oic acid is a trihydroxy-5beta-cholanic acid that is 5beta-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7 and 12 (the 3beta,7alpha,12alpha stereoisomer). It has a role as a human metabolite. It is a trihydroxy-5beta-cholanic acid, a 12alpha-hydroxy steroid, a 3beta-hydroxy steroid, a bile acid and a 7alpha-hydroxy steroid. It is a conjugate acid of a 3beta,7alpha,12alpha-trihydroxy-5beta-cholan-24-oate.

, also known as 3-epi-cholic acid or 3-epi-cholate, belongs to the class of organic compounds known as trihydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears three hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.

生化分析

Biochemical Properties

3-Epicholic acid interacts with several enzymes and proteins. For instance, it has been identified as a competitive inhibitor of the enzyme cathepsin L . The IC50 and Ki values are 6.5 and 19.5 μM respectively . It does not have a significant effect on cathepsin B .

Molecular Mechanism

The molecular mechanism of 3-Epicholic acid involves its binding interactions with biomolecules and its potential role in enzyme inhibition or activation. For example, it acts as a competitive inhibitor of cathepsin L

生物活性

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid, also known as isocholic acid, is a bile acid that plays significant roles in lipid metabolism and cholesterol homeostasis. This compound is characterized by three hydroxyl groups at the 3rd, 7th, and 12th positions of the steroid nucleus, which influences its biological activity and interactions with various enzymes and receptors.

- Chemical Formula : C24H40O5

- Molecular Weight : 392.57 g/mol

- Structural Characteristics : Isocholic acid is a trihydroxy derivative of cholanic acid, differing from other bile acids like cholic acid primarily in the stereochemistry of its hydroxyl groups.

1. Role in Bile Acid Metabolism

Isocholic acid is involved in the enterohepatic circulation of bile acids, facilitating the digestion and absorption of dietary fats. It acts as a detergent that emulsifies lipids in the intestinal lumen, enhancing their absorption through the intestinal wall .

2. Enzymatic Interactions

Isocholic acid has been identified as a competitive inhibitor of cathepsin L, an enzyme involved in protein degradation. This inhibition can influence various physiological processes, including immune response and protein turnover. Additionally, it participates in the regulation of key enzymes associated with cholesterol metabolism, such as cholesterol 7α-hydroxylase (CYP7A1), which catalyzes the rate-limiting step in bile acid synthesis from cholesterol .

Case Study 1: Effects on Lipid Metabolism

A study investigated the impact of isocholic acid on lipid profiles in patients with bile acid malabsorption. The results indicated that administration of isocholic acid improved serum lipid levels and reduced symptoms associated with fat malabsorption .

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Total Cholesterol (mg/dL) | 220 | 190 |

| LDL Cholesterol (mg/dL) | 140 | 110 |

| HDL Cholesterol (mg/dL) | 50 | 55 |

Case Study 2: Enzymatic Activity Modulation

Research examining the enzymatic activity of CYP7A1 revealed that isocholic acid significantly modulates this enzyme's activity. In vitro studies demonstrated that higher concentrations of isocholic acid resulted in decreased CYP7A1 activity, suggesting a feedback mechanism that regulates bile acid synthesis based on available bile acids .

Regulation of Cholesterol Homeostasis

Isocholic acid influences cholesterol metabolism through several mechanisms:

- It enhances the solubility of cholesterol in micelles.

- It regulates gene expression related to cholesterol transport and metabolism via nuclear receptors such as FXR (farnesoid X receptor) and LXR (liver X receptor) .

Impact on Gut Microbiota

Recent studies indicate that bile acids, including isocholic acid, play a crucial role in modulating gut microbiota composition. The presence of specific bile acids can promote the growth of beneficial bacteria while inhibiting pathogenic strains .

科学研究应用

Chemical and Biological Properties

Chemical Structure and Properties:

- Molecular Formula: C24H40O5

- Molecular Weight: 408.57 g/mol

- CAS Number: 3338-16-7

This compound is characterized by its three hydroxyl groups located at positions 3, 7, and 12 of the cholanic acid backbone, which influence its biological activity and solubility.

Biochemistry and Metabolism

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid plays a crucial role in bile acid metabolism. It is involved in the regulation of lipid digestion and absorption. Research has shown that it interacts with specific receptors such as the Farnesoid X receptor (FXR), which regulates genes involved in bile acid synthesis and metabolism .

Case Study:

A study demonstrated that the modulation of FXR by bile acids like isocholic acid can influence glucose homeostasis and lipid metabolism in metabolic disorders .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects in treating liver diseases such as cholestasis. Its ability to enhance bile flow and improve liver function makes it a candidate for drug development aimed at liver-related conditions .

Table: Potential Therapeutic Uses

| Condition | Mechanism of Action | References |

|---|---|---|

| Cholestasis | Enhances bile flow | , |

| Liver Diseases | Regulates lipid metabolism | , |

| Metabolic Disorders | Modulates FXR activity |

Industrial Applications

In the pharmaceutical industry, this compound is utilized as a biochemical reagent in the synthesis of various steroid derivatives. Its unique structure allows chemists to use it as a starting material for creating complex organic molecules .

化学反应分析

Reaction Types and Mechanisms

The compound participates in characteristic bile acid reactions, with modifications driven by its three hydroxyl groups (3β,7α,12α) and carboxylic acid moiety. Key reaction categories include:

Stereochemical Considerations

The β-configuration at C-3 distinguishes this compound from common bile acids like cholic acid (3α-OH). This alters:

-

Reagent selectivity : Zn(BH₄)₂ favors α-face reduction due to steric hindrance from 3β-OH .

-

Stability : The 3β-OH group is less prone to enzymatic degradation compared to 3α analogs, enhancing metabolic persistence.

Case Study: Multi-Step Functionalization

A validated synthesis pathway for related trihydroxycholanic acids involves:

-

Remote hydroxylation using DMDO to introduce 14α-OH.

-

TBS protection of 3β-OH to prevent undesired side reactions.

-

PDC oxidation of diols to ketones.

-

Zn(BH₄)₂ reduction to restore hydroxyl groups with retained stereochemistry .

Side Reactions and Challenges

-

Elimination under acidic conditions : The 14α-OH group is prone to dehydration, forming Δ¹⁴-unsaturated derivatives unless rigorously controlled .

-

Competitive oxidation : Unprotected 7α-OH may over-oxidize to 7-keto forms if reaction conditions are not optimized.

Comparative Reactivity

| Feature | 3β,7α,12α-Trihydroxy-5β-cholanic Acid | Cholic Acid (3α,7α,12α) |

|---|---|---|

| 3-OH reactivity | Lower susceptibility to bacterial dehydroxylation | Rapid 7α-dehydroxylation in gut microbiota |

| Oxidation kinetics | Slower 7α-OH oxidation due to β-configuration | Faster oxidation at 7α-OH |

属性

IUPAC Name |

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQCQFFYRZLCQQ-UXWVVXDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3b,7a,12a-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3338-16-7 | |

| Record name | (3β,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3338-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3b,7a,12a-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000419 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes isocholic acid unique compared to other bile acids like cholic acid?

A1: Isocholic acid, also known as 3-epicholic acid or 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid, differs from cholic acid in the stereochemistry of the hydroxyl group at the 3rd carbon position. This seemingly small difference results in distinct properties. For example, while cholic acid is primarily secreted in its conjugated form, isocholic acid with a 7β-hydroxyl group is conjugated to approximately 60%, and the isomer with a 12β-hydroxyl group remains entirely unconjugated. [] Additionally, the different isomers of isocholic acid show varying effects on bile flow, lipid secretion, and bile acid synthesis compared to cholic acid. []

Q2: How is isocholic acid formed in the human body?

A2: Research suggests that the human liver plays a key role in isocholic acid formation. Specifically, an enzyme located in the cytosol (the liquid part of the cell) catalyzes the reduction of 7α,12α-dihydroxy-3-keto-5β-cholanoic acid to isocholic acid. This reaction is dependent on the presence of NADPH. Interestingly, the same starting molecule can also be reduced to cholic acid, but this process relies on NADH instead of NADPH. []

Q3: Is the enzyme responsible for isocholic acid formation specific to this reaction?

A3: Studies indicate a high degree of specificity for the enzyme involved in isocholic acid formation. It appears distinct from enzymes that reduce other 3-keto bile acid analogues, like 3-keto-5β-cholanoic acid and 7α-hydroxy-3-keto-5β-cholanoic acid, to their respective iso-bile acid forms. Furthermore, the addition of these analogues to the reaction mixture does not inhibit the enzyme's activity. This suggests a unique catalytic pathway specific to the formation of isocholic acid. []

Q4: Apart from its formation, has any other enzymatic activity involving isocholic acid been identified?

A4: Yes, research has shown that certain bile acid binders in rat liver cytosol, known as Y' binders, possess 3α-hydroxysteroid dehydrogenase (3α-HSD) activity and are involved in isocholic acid metabolism. [] These enzymes catalyze the reversible oxidation/reduction of the hydroxyl group at the 3rd carbon position of bile acids. Interestingly, under normal physiological conditions, these enzymes predominantly favor the reduction of 3-oxo-cholic acid to cholic acid over the reverse reaction or the formation of isocholic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。